molecular formula C22H22N4OS2 B2701252 N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide CAS No. 690645-34-2

N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide

Cat. No.: B2701252
CAS No.: 690645-34-2
M. Wt: 422.57
InChI Key: DWOXKUNVRHPVDL-UHFFFAOYSA-N
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Description

N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide is a complex organic compound that features a thiazolo[2,3-c][1,2,4]triazole core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including a thiazole ring, a triazole ring, and a phenethyl group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Construction of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Coupling Reactions: The thiazole and triazole rings are then coupled using appropriate linkers, such as alkyl halides, under nucleophilic substitution conditions.

    Final Assembly: The phenethyl group is introduced through a nucleophilic substitution reaction, and the final amide bond is formed using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism by which N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide exerts its effects is largely dependent on its interaction with biological macromolecules. The thiazole and triazole rings can engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, potentially inhibiting enzyme activity or altering gene expression. The phenethyl group may enhance membrane permeability, facilitating cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
  • N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)butanamide

Uniqueness

Compared to similar compounds, N-phenethyl-3-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide may exhibit unique biological activities due to the specific positioning and electronic properties of its functional groups. The length of the carbon chain linking the phenethyl group to the core structure can significantly influence its pharmacokinetic properties and biological interactions.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Properties

IUPAC Name

3-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS2/c1-16-7-9-18(10-8-16)19-15-29-22-25-24-21(26(19)22)28-14-12-20(27)23-13-11-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOXKUNVRHPVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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